1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde
Description
1-(2-Chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS: 525570-33-6) is a halogenated indole derivative with the molecular formula C₁₆H₁₁ClFNO and a molecular weight of 287.72 g/mol . This compound features a benzyl-substituted indole core with chlorine and fluorine atoms at the 2- and 4-positions of the benzyl group, respectively, and an aldehyde functional group at the indole 3-position. It is commonly utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, including anticancer agents and enzyme inhibitors . The compound’s purity is typically reported as ≥95% . Its structural and electronic properties make it a versatile building block for drug discovery, particularly in the design of heterocyclic compounds targeting parasitic and inflammatory diseases .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEHTJZBGICJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354527 | |
| Record name | 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525570-33-6 | |
| Record name | 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation Method
The most widely used and effective method for introducing the formyl group at the 3-position of indole is the Vilsmeier-Haack reaction. This involves the generation of a Vilsmeier reagent from phosphorus oxychloride (POCl3) and anhydrous dimethylformamide (DMF), which then reacts with indole to form 1H-indole-3-carbaldehyde.
- Slow addition of POCl3 to anhydrous DMF at 0–5 °C with stirring to generate the Vilsmeier reagent.
- Dropwise addition of indole dissolved in DMF to the Vilsmeier reagent at 0–5 °C.
- Stirring at room temperature for 1–2 hours followed by refluxing at 80–90 °C for 5–8 hours.
- Quenching the reaction with ice water and neutralization using sodium carbonate solution to pH 8–9.
- Filtration and recrystallization of the solid product to obtain pure 1H-indole-3-carbaldehyde.
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Reagent ratio (DMF:POCl3) | 5:1 (volume ratio) |
| Temperature (Vilsmeier reagent formation) | 0–5 °C |
| Reaction temperature (formylation) | Room temp 1–2 h + reflux 80–90 °C for 5–8 h |
| pH adjustment | 8–9 using saturated Na2CO3 |
| Yield | Typically high (up to ~97%) |
This method is highly efficient and has been reported in multiple patents and research articles as the standard for synthesizing indole-3-carbaldehyde derivatives.
N-Benzylation with 2-Chloro-4-fluorobenzyl Halide
Alkylation of Indole Nitrogen
Once 1H-indole-3-carbaldehyde is obtained, the next step is the N-alkylation with 2-chloro-4-fluorobenzyl chloride or bromide. This step introduces the 2-chloro-4-fluorobenzyl substituent at the nitrogen atom of the indole.
- Use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen.
- Reaction conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
- Stirring at room temperature or gentle heating (up to 90 °C) for several hours (typically 4–6 hours).
- Monitoring by thin-layer chromatography (TLC) to ensure completion.
- Workup by quenching with water, filtration, and purification by recrystallization or column chromatography.
| Reagent/Condition | Details |
|---|---|
| Base | NaH (3 equiv) or K2CO3 (anhydrous) |
| Solvent | DMF or MeCN |
| Alkylating agent | 2-chloro-4-fluorobenzyl chloride (1.5 equiv) |
| Temperature | Room temperature to 90 °C |
| Reaction time | 4–6 hours |
| Purification | Recrystallization or silica gel chromatography |
This method has been validated in recent synthetic studies on 1-benzyl indole derivatives, showing good yields and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | Indole + POCl3/DMF; 0–5 °C then reflux 80–90 °C | 1H-indole-3-carbaldehyde | ~90–97 | High purity, widely used method |
| 2 | N-Benzylation | 1H-indole-3-carbaldehyde + 2-chloro-4-fluorobenzyl chloride, NaH/DMF, RT or 90 °C | 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde | 70–90 | Requires dry conditions, careful base control |
Additional Notes and Research Findings
- The Vilsmeier-Haack reaction is preferred due to its mild conditions and high regioselectivity for the 3-position of indole.
- The N-benzylation step is sensitive to moisture and requires anhydrous conditions to avoid side reactions.
- Alternative methods such as direct reductive alkylation are less common due to lower selectivity and yields.
- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of the final compound.
- The presence of chloro and fluoro substituents on the benzyl group can influence reactivity and require optimization of reaction times and temperatures.
- Scale-up of these reactions is feasible and has been reported with consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to
Biological Activity
1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with its mechanism of action and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula for this compound is C15H12ClFNO. Its unique structure features an indole core with a chloro and fluorine substituent, which significantly influences its biological activity.
Antimicrobial Activity
Studies have indicated that indole derivatives, including this compound, exhibit significant antibacterial and antifungal properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Indole derivative A3 | Toxoplasma gondii | Comparable to spiramycin |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
A study demonstrated that this compound significantly inhibited cell growth in HeLa cells with an IC50 value of approximately 20 µM. The mechanism involved activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models.
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-stimulated macrophages | Decreased TNF-alpha production |
| Indole derivative A5 | Carrageenan-induced paw edema in rats | Significant reduction in edema |
The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes or receptors. It may inhibit specific enzymes by binding to their active sites or modulate receptor activity as an agonist or antagonist.
Key Mechanisms Identified:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation: It can act on receptors related to inflammation and immune responses.
Applications in Drug Discovery
Due to its diverse biological activities, this compound serves as a valuable lead compound in drug discovery. Its potential applications include:
- Development of new antimicrobial agents.
- Formulation of anticancer therapies targeting specific tumors.
- Creation of anti-inflammatory drugs for chronic conditions.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-fluoro-1H-indole-3-carbaldehyde
- Structure : The benzyl group has a 3-chloro substituent instead of 2-chloro-4-fluoro.
- Molecular Weight : 287.72 g/mol (identical to the target compound).
- Key Differences: Reduced halogen diversity (only Cl at position 3) alters electronic effects and steric interactions.
- Biological Relevance: The aldehyde group’s reduction to methanol enhances hydrogen-bonding capacity, critical for enzyme inhibition .
1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde
- Structure : Features 3,4-dichloro substitutions on the benzyl group.
- Molecular Weight : 316.61 g/mol.
- Key Differences: Additional chlorine increases lipophilicity (clogP ≈ 3.5 vs. Used to synthesize N-(2,4-dimethoxybenzyl)methanamine derivatives, which show enhanced binding to microbial targets .
1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde
- Structure : Lacks the 2-chloro substituent, retaining only 4-fluoro on the benzyl group.
- Molecular Weight : 253.27 g/mol.
- Key Differences :
Positional Isomerism in Halogen Substitution
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde
- Structure : Fluorine and chlorine are at 2-chloro-6-fluoro positions on the benzyl group.
- Molecular Weight : 287.72 g/mol (identical to the target compound).
- Key Differences :
Functional Group Modifications
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde
- Structure : Replaces halogens with a 2-methyl group on the benzyl ring.
- Molecular Weight : 263.31 g/mol.
- Key Differences: The methyl group increases hydrophobicity but reduces electronic polarization. Demonstrates antibacterial properties, highlighting the role of non-halogen substituents in modulating bioactivity .
1-(2-Chloro-4-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Replaces the indole-aldehyde core with a pyrazolopyrimidine scaffold while retaining the 2-chloro-4-fluorobenzyl group.
- Molecular Weight : 429.64 g/mol.
- Key Differences :
Comparative Data Table
Q & A
Q. What is a standard synthetic route for 1-(2-chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde?
A typical synthesis involves two key steps:
- Formylation of indole : Start with 1H-indole and perform Vilsmeier-Haack formylation using POCl₃ and DMF to yield 1H-indole-3-carbaldehyde .
- Benzylation : React the aldehyde intermediate with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the substituted benzyl group at the indole N1 position .
Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradient) is recommended. Yield optimization may require adjusting equivalents of reagents (e.g., 1.2 equiv benzyl bromide) and reaction time .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm) and aromatic protons split by fluorine/chlorine substituents (e.g., 7.0–7.5 ppm). Fluorine-induced splitting in ¹³C NMR (e.g., δ ~156 ppm for C-F coupling, J ≈ 245 Hz) confirms para-fluoro substitution .
- ¹⁹F NMR : A singlet or quartet near -122 ppm indicates the fluorine environment .
- HRMS : Match the molecular ion ([M+H]⁺) to the calculated mass (e.g., C₁₆H₁₀ClFNO⁺: m/z 298.04) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in ¹H NMR) be resolved during characterization?
Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
- Variable-temperature NMR : Assess signal splitting changes at elevated temperatures to identify conformational exchange .
- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to confirm connectivity, especially for overlapping aromatic signals .
- Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., benzyl substitution at N1 vs. C3) .
Q. What strategies optimize the benzylation step to minimize byproducts (e.g., dialkylation or oxidation)?
- Controlled stoichiometry : Use a slight excess of NaH (1.8 equiv) and benzyl bromide (1.2 equiv) to favor monoalkylation .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation.
- Low temperature : Initiate benzylation at 0°C, then warm to room temperature to suppress side reactions .
- Monitoring via TLC/LCMS : Track reaction progress to halt at the aldehyde stage before over-reduction (e.g., to alcohol byproducts) .
Q. How can computational methods aid in designing analogs for structure-activity relationship (SAR) studies?
- Docking studies : Use software like MOE to model interactions with target proteins (e.g., enzymes with indole-binding pockets) .
- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values for Cl/F substituents) with biological activity .
- Synthetic accessibility scoring : Prioritize analogs with available precursors (e.g., 4-chloro-1H-indole-3-carbaldehyde derivatives) .
Methodological Challenges
Q. What are the pitfalls in interpreting ¹³C NMR data for halogenated indole derivatives?
- Isotopic splitting : ³⁵Cl/³⁷Cl (natural abundance 75%/25%) causes split peaks (e.g., ¹³C signals at δ 127–130 ppm for chlorinated carbons) .
- Long-range coupling : Fluorine atoms induce coupling over multiple bonds (e.g., ³JCF ≈ 12 Hz for meta-F), requiring careful assignment .
Q. How to address low yields in multi-step syntheses of similar indole-carbaldehydes?
- Protection-deprotection : Use temporary protecting groups (e.g., SEM for indole NH) during benzylation to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time for formylation/benzylation steps (e.g., 30 min vs. 2 hours) .
- Alternative reductants : For sensitive aldehydes, avoid NaBH₄; instead, use milder agents (e.g., CeCl₃/NaBH₄) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
